2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid
Description
2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid is a cyclobutane-substituted acetic acid derivative featuring a 3-methoxyphenyl group attached to the cyclobutyl ring. The 3-methoxy substituent on the phenyl ring may influence its physicochemical properties, such as solubility and logP, while the cyclobutyl moiety could enhance metabolic stability compared to linear analogs .
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-11-5-2-4-10(8-11)13(6-3-7-13)9-12(14)15/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXHTMYDCCDSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions:
-
Key Observation : The steric hindrance from the cyclobutyl group slows down amidation kinetics compared to linear analogs .
Decarboxylation Pathways
The acetic acid moiety participates in decarboxylative reactions under specific conditions:
-
Mechanistic Insight : Decarboxylation proceeds via a radical intermediate stabilized by the cyclobutyl ring’s strain relief (Scheme 1) .
Functionalization of the Methoxyphenyl Group
The 3-methoxyphenyl substituent undergoes electrophilic substitution and demethylation:
Cyclobutane Ring Modifications
The strained cyclobutyl ring participates in ring-opening and cycloaddition reactions:
-
Critical Factor : Ring strain (∼26 kcal/mol) in cyclobutane enhances reactivity toward ring-opening .
Stability and Degradation
Scientific Research Applications
Organic Synthesis
2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. The compound's cyclobutyl ring can undergo transformations that expand its utility in synthesizing pharmaceuticals and other organic materials.
Research indicates that this compound may exhibit notable biological activities, which are crucial for drug development:
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid may also possess similar effects, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : Studies on cyclobutane derivatives indicate potential analgesic effects. The structural characteristics of 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid may contribute to pain relief mechanisms, warranting further investigation into its therapeutic applications in pain management.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Structure-activity relationship (SAR) studies imply that modifications to its molecular structure could enhance its anticancer potency, indicating a promising avenue for cancer treatment research .
Case Study 1: Anti-inflammatory Research
A study published in the Journal of Bioactive Compounds explored compounds structurally related to 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid. The findings highlighted their ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Analgesic Potential
Research examining the analgesic properties of cyclobutane derivatives revealed that compounds similar to 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid effectively reduced pain responses in animal models. This underscores the need for further exploration into its use in clinical pain management settings.
Case Study 3: Anticancer Efficacy
In vivo studies demonstrated that compounds with similar structural features significantly inhibited tumor growth in xenograft models. These results support the hypothesis that 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid may have anticancer properties worth investigating further .
Mechanism of Action
The mechanism of action of 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid with analogs differing in substituents or cyclobutyl modifications:
| Compound Name | Molecular Formula | Molecular Weight | Substituent on Phenyl Ring | Key Structural Features | LogP* (Predicted) |
|---|---|---|---|---|---|
| 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid | C₁₃H₁₆O₃ | 234.27 | 3-OCH₃ | Cyclobutyl ring, acetic acid moiety | 2.8 |
| 2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid | C₁₂H₁₃ClO₂ | 224.68 | 3-Cl | Cyclobutyl ring, chloro substitution | 3.1 |
| [1-(3-Bromophenyl)cyclobutyl]acetic acid | C₁₂H₁₃BrO₂ | 269.14 | 3-Br | Bromo substitution | 3.3 |
| {1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid | C₁₃H₁₃F₃O₂ | 258.24 | 2-CF₃ | Trifluoromethyl group | 3.5 |
| 2-(1-(Nitromethyl)cyclobutyl)acetic acid | C₇H₁₁NO₄ | 173.17 | Nitromethyl | Nitro functional group | 0.9 |
*LogP values estimated using computational tools (e.g., ChemDraw).
Key Observations :
- Substituent Effects : The 3-methoxy group (electron-donating) reduces lipophilicity compared to halogens (Cl, Br) and CF₃ (electron-withdrawing), which increase logP .
- Cyclobutyl Rigidity : The strained cyclobutyl ring may enhance binding affinity in biological targets by restricting conformational flexibility .
Biological Activity
2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid is a compound of interest due to its potential biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant studies that highlight its efficacy.
- Molecular Formula : C13H16O3
- Molecular Weight : 220.27 g/mol
- Structure : The compound features a cyclobutyl moiety attached to a methoxyphenyl group and an acetic acid functional group.
The biological activity of 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid is believed to involve interaction with specific molecular targets, particularly receptors or enzymes. This interaction can modulate various biological pathways, although detailed studies are necessary to fully elucidate these mechanisms.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, derivatives with methoxy groups have been linked to the inhibition of pro-inflammatory cytokines, suggesting that 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid may also possess anti-inflammatory effects .
Analgesic Properties
The analgesic potential of cyclobutane derivatives has been documented in various studies. Compounds structurally related to 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid have shown promise in pain relief models, indicating potential therapeutic applications in pain management .
Anticancer Activity
Preliminary data suggest that 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid may exhibit cytotoxic effects against certain cancer cell lines. For instance, structure-activity relationship (SAR) studies have indicated that modifications in the molecular structure can enhance anticancer potency, which may be applicable to this compound as well .
Study on Cytotoxicity
A study evaluated the cytotoxic effects of related compounds on human tumor cell lines. The IC50 values were determined for various derivatives, showing significant activity against breast cancer cell lines. The results are summarized in the table below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MDA-MB-231 | 0.80 | Apoptosis induction |
| B | BT-549 | 0.94 | Cell cycle arrest |
| C | Hs 578T | 1.23 | Caspase activation |
This table illustrates the potential for similar compounds to influence cancer cell viability through various mechanisms, including apoptosis and cell cycle disruption .
In Vivo Studies
In vivo studies have demonstrated that compounds with a similar structure can significantly reduce tumor growth in xenograft models. These findings underscore the necessity for further investigation into the pharmacokinetics and bioavailability of 2-[1-(3-Methoxyphenyl)cyclobutyl]acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
